molecular formula C10H7N3 B11914233 9H-Pyrrolo[2,3-f]quinoxaline

9H-Pyrrolo[2,3-f]quinoxaline

Cat. No.: B11914233
M. Wt: 169.18 g/mol
InChI Key: GBCQHWLWFBXAIW-UHFFFAOYSA-N
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Description

9H-Pyrrolo[2,3-f]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, making it a versatile scaffold in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrrolo[2,3-f]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other peroxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or quinoxaline rings .

Scientific Research Applications

9H-Pyrrolo[2,3-f]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Pyrrolo[2,3-f]quinoxaline, particularly its derivatives, often involves inhibition of specific enzymes or receptors. For instance, certain derivatives act as kinase inhibitors by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors can prevent the growth of tumor cells.

Comparison with Similar Compounds

Uniqueness: 9H-Pyrrolo[2,3-f]quinoxaline stands out due to its specific ring fusion and the resulting electronic properties, which make it particularly useful in medicinal chemistry and material science applications. Its ability to undergo a variety of chemical reactions and form diverse derivatives further enhances its versatility.

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

4H-pyrrolo[2,3-f]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-8-10(13-6-5-11-8)9-7(1)3-4-12-9/h1-6,11H

InChI Key

GBCQHWLWFBXAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CC=C3C2=NC=CN3

Origin of Product

United States

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